molecular formula C14H22N2O2S3 B2528848 3-(Pyrrolidin-1-ylmethyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane CAS No. 1421524-97-1

3-(Pyrrolidin-1-ylmethyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane

Cat. No. B2528848
CAS RN: 1421524-97-1
M. Wt: 346.52
InChI Key: CXBKZSIRFIPWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(Pyrrolidin-1-ylmethyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane" is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds that share structural similarities, such as pyrrolopyridothiazepine derivatives, pyridinium 1,4-zwitterionic thiolates, and various substituted pyridinones. These compounds are of interest due to their potential biological activities, including calcium channel antagonism and anticancer properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, the synthesis of pyrrolopyridothiazepine derivatives starts from bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester . Another synthesis approach uses pyridinium 1,4-zwitterionic thiolates, which undergo 1,5-dipolar cycloaddition reactions with arynes to produce benzopyridothiazepines . These methods highlight the complexity and creativity required in the synthesis of such heterocyclic compounds.

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized using various spectroscopic techniques. For example, the structure of a thiourea derivative was elucidated using FT-IR, 1H-NMR, and mass spectrometry . Computational quantum chemical studies, such as Density Functional Theory (DFT), are also employed to predict the molecular properties and stability of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse. The papers describe reactions such as dipolar cycloadditions, cascade cyclizations, and interactions with thiourea in isopropanol medium . These reactions are crucial for constructing the complex heterocyclic frameworks that are characteristic of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from both experimental and theoretical studies. For instance, the compound synthesized in paper has a stabilization relative energy of -740715 kcal/mol, a chemical potential of -3.37 eV, and a chemical hardness of -2.33 eV. The binding affinity to DNA and cytotoxicity against cancer cell lines are also evaluated, providing insights into the biological relevance of these molecules .

Scientific Research Applications

Pharmacological Potential

One of the significant applications of related pyrrole and thiophene derivatives is in pharmacology. For instance, compounds like PF-04455242, a κ-opioid receptor antagonist, show promise for the treatment of depression and addiction disorders. This compound, with a similar pyrrolidinyl and thiophenyl substitution, demonstrates antidepressant-like efficacy and the potential to attenuate the behavioral effects of stress in preclinical models (S. Grimwood et al., 2011).

Chemical Synthesis and Diversity

Related derivatives have been utilized in the synthesis of structurally diverse libraries of compounds, highlighting their utility in generating novel chemical entities. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, has been used as a starting material in alkylation and ring closure reactions, showcasing the compound's versatility in organic synthesis to produce a wide array of chemical structures (G. Roman, 2013).

Materials Science

In the field of materials science, the electropolymerization of pyrrole derivatives, in the presence of electrolytes, has been studied for producing conducting polymers. These materials have applications in electronic devices due to their electroactive properties. The research on poly[1,4-bis(pyrrol-2-yl)phenylene tetraphenylborate] demonstrates the potential of pyrrole derivatives in creating highly electroactive polymers with low oxidation potentials, suitable for various electronic applications (F. Larmat et al., 1996).

Anticancer Research

Pyrrole and thiophene derivatives have also been explored for their anticancer properties. The synthesis and evaluation of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, which carry similar structural motifs, revealed moderate antitumor potential against specific cancer cell lines, suggesting the relevance of such compounds in developing new anticancer therapies (Sherif A F Rostom et al., 2011).

properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)-4-thiophen-2-ylsulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S3/c17-21(18,14-5-3-10-20-14)16-8-4-9-19-12-13(16)11-15-6-1-2-7-15/h3,5,10,13H,1-2,4,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBKZSIRFIPWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-ylmethyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.